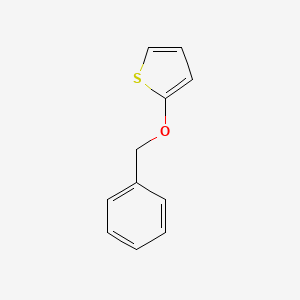
2-Benzyloxy-thiophene
Cat. No. B8563154
M. Wt: 190.26 g/mol
InChI Key: YRRQAJDSSFLMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07932272B2
Procedure details


To a solution of benzyl alcohol (3.45 mL, 33.3 mmol) in 1,2-dimethoxyethane (80 mL) was added n-butyl lithium (2.6M hexane solution, 13.5 mL, 33.3 mmol) dropwise, which was then stirred for 10 minutes. Copper(I) chloride (5210 mg, 49.45 mmol) was added thereto, followed by stirring for 10 minutes on an ice bath, then, it was stirred for 2.5 hours at room temperature. 2-Iodothiophene (4995 mg, 23.78 mmol) and pyridine 320 mL were further added, and the solution was stirred for 13 hours under reflux. Ethyl acetate was added to the reaction mixture, which was sequentially washed with 1N hydrochloric acid, an aqueous solution of sodium hydrogen sulfate and brine, dried over anhydrous magnesium sulfate, and then, concentrated in vacuo. The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate), and the title compound (420 mg, 2.21 mmol, 9.5%) was obtained.





Name
Copper(I) chloride
Quantity
5210 mg
Type
catalyst
Reaction Step Three


Name
Yield
9.5%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.I[C:15]1[S:16][CH:17]=[CH:18][CH:19]=1.N1C=CC=CC=1>COCCOC.[Cu]Cl.C(OCC)(=O)C>[CH2:1]([O:8][C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
13.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
4995 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC=1SC=CC1
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
Copper(I) chloride
|
|
Quantity
|
5210 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
which was then stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for 10 minutes on an ice bath
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
it was stirred for 2.5 hours at room temperature
|
|
Duration
|
2.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 13 hours
|
|
Duration
|
13 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
WASH
|
Type
|
WASH
|
|
Details
|
was sequentially washed with 1N hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
an aqueous solution of sodium hydrogen sulfate and brine, dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.21 mmol | |
| AMOUNT: MASS | 420 mg | |
| YIELD: PERCENTYIELD | 9.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 9.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
